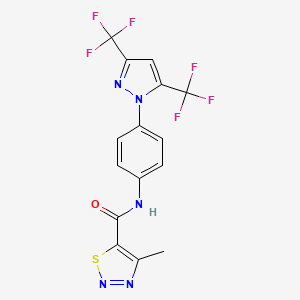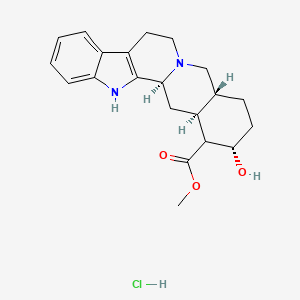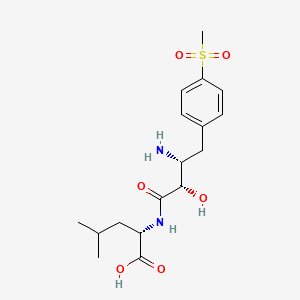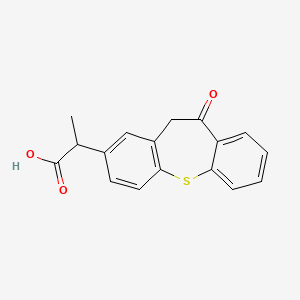![molecular formula C26H34N2O5Si B1682438 (4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione CAS No. 852821-06-8](/img/structure/B1682438.png)
(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione
Overview
Description
TP808 is a highly versatile intermediate used in the synthesis of a wide range of tetracycline antibiotics. It is known for its antimicrobial activity and plays a crucial role in the development of antibiotic drugs .
Mechanism of Action
Target of Action
TP808, also known as (4aS,8aS,9S)-3-(benzyloxy)-4a-[(tert-butyldimethylsilyl)oxy]-9-(dimethylamino)-8H,8aH,9H-naphtho[2,3-d][1,2]oxazole-4,5-dione, is a highly versatile intermediate for the construction of a wide range of tetracycline antibiotics . Tetracyclines are broad-spectrum antibiotics that target a wide range of bacteria by inhibiting protein synthesis.
Biochemical Pathways
The biochemical pathways affected by TP808 are those involved in the synthesis of tetracycline antibiotics . The end products of these pathways inhibit bacterial growth by interfering with protein synthesis.
Action Environment
The action environment of TP808 is primarily in the laboratory or industrial settings where it is used in the synthesis of tetracycline antibiotics . Factors such as temperature, pH, and the presence of other chemicals could potentially influence the efficacy and stability of TP808 during the synthesis process.
Biochemical Analysis
Biochemical Properties
It is known that TP808 is a key intermediate in the synthesis of diverse tetracycline antibiotics . Tetracyclines are broad-spectrum antibiotics that interact with the 30S subunit of the bacterial ribosome, inhibiting protein synthesis . Therefore, it can be inferred that TP808 may interact with enzymes and proteins involved in the biosynthesis of tetracyclines.
Cellular Effects
The cellular effects of TP808 are not well-studied. Given its role as an intermediate in the synthesis of tetracycline antibiotics, it is likely that TP808 influences cellular processes related to antibiotic activity. Tetracyclines, for instance, are known to inhibit bacterial protein synthesis . Therefore, TP808 may have similar effects on cellular processes, particularly in bacterial cells.
Molecular Mechanism
The molecular mechanism of TP808 is not well-documented. Given its role in the synthesis of tetracycline antibiotics, it can be inferred that TP808 may be involved in the inhibition of protein synthesis at the molecular level. Tetracyclines, for example, bind to the 30S subunit of the bacterial ribosome, preventing the addition of new amino acids to the peptide chain . TP808 may exert its effects through similar molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
TP808 is synthesized through a series of chemical reactions involving various reagents and conditions. The synthesis typically involves the use of silicon-based reagents and organic solvents. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, TP808 is produced in large quantities using optimized synthetic routes. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The production process is designed to be cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
TP808 undergoes several types of chemical reactions, including:
Oxidation: TP808 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert TP808 into reduced forms with different chemical properties.
Substitution: TP808 can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving TP808 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles
Major Products
The major products formed from these reactions include various tetracycline derivatives with enhanced antimicrobial properties .
Scientific Research Applications
TP808 has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Used in the development of new antibiotics and antimicrobial agents.
Industry: Employed in the production of tetracycline antibiotics for pharmaceutical use
Comparison with Similar Compounds
Similar Compounds
Compounds similar to TP808 include other tetracycline intermediates such as:
- TP-809
- TP-810
- TP-811
Uniqueness
TP808 is unique due to its high versatility and effectiveness as an intermediate in the synthesis of tetracycline antibiotics. Its ability to bind to the 30S ribosome subunit and inhibit protein synthesis makes it a valuable compound in the development of new antimicrobial agents .
Properties
IUPAC Name |
(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5Si/c1-25(2,3)34(6,7)33-26-18(14-11-15-19(26)29)21(28(4)5)22-20(23(26)30)24(27-32-22)31-16-17-12-9-8-10-13-17/h8-13,15,18,21H,14,16H2,1-7H3/t18-,21-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXLVVLJLQJWFG-JCWFFFCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC12C(CC=CC1=O)C(C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@]12[C@@H](CC=CC1=O)[C@@H](C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852821-06-8 | |
| Record name | (4aS,8aS,9S)-3-(benzyloxy)-4a-[(tert-butyldimethylsilyl)oxy]-9-(dimethylamino)-4H,4aH,5H,8H,9H-naphtho[2,3-d][1,2]oxazole-4,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



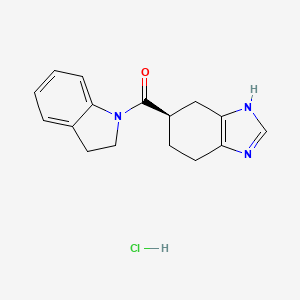
![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-4-fluoro-N-methylbenzamide](/img/structure/B1682357.png)
